

# Spectroscopic Profile of 4- Phenylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: **4-Phenylcyclohexanone**

Cat. No.: **B041837**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-phenylcyclohexanone** (CAS No. 4894-75-1; Formula: C<sub>12</sub>H<sub>14</sub>O; Molecular Weight: 174.24 g/mol). The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of **4-phenylcyclohexanone** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-phenylcyclohexanone**.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Phenylcyclohexanone**.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                                           |
|------------------------------------|--------------|-------------|------------------------------------------------------|
| 7.35 - 7.15                        | Multiplet    | 5H          | Aromatic protons<br>(C <sub>6</sub> H <sub>5</sub> ) |
| 3.05 - 2.95                        | Multiplet    | 1H          | Methine proton (CH-<br>Ph)                           |
| 2.60 - 2.20                        | Multiplet    | 4H          | Methylene protons $\alpha$<br>to C=O                 |
| 2.10 - 1.80                        | Multiplet    | 4H          | Methylene protons $\beta$<br>to C=O                  |

Note: Data acquired in CDCl<sub>3</sub> at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Phenylcyclohexanone**.

| Chemical Shift ( $\delta$ ) ppm | Assignment                          |
|---------------------------------|-------------------------------------|
| 211.0                           | Carbonyl carbon (C=O)               |
| 144.8                           | Quaternary aromatic carbon (C-ipso) |
| 128.6                           | Aromatic carbons (C-ortho/C-meta)   |
| 126.6                           | Aromatic carbon (C-para)            |
| 44.8                            | Methine carbon (CH-Ph)              |
| 41.3                            | Methylene carbons $\alpha$ to C=O   |
| 34.2                            | Methylene carbons $\beta$ to C=O    |

Note: Data acquired in CDCl<sub>3</sub> at 100 MHz. Chemical shifts are referenced to the solvent peak (CDCl<sub>3</sub> at 77.16 ppm).

## IR Data

Table 3: FT-IR Spectroscopic Data for **4-Phenylcyclohexanone**.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                         |
|--------------------------------|-----------|----------------------------------------------------|
| 3050 - 3020                    | Medium    | Aromatic C-H stretch                               |
| 2950 - 2850                    | Strong    | Aliphatic C-H stretch                              |
| 1715                           | Strong    | C=O stretch (ketone)                               |
| 1600, 1495, 1450               | Medium    | Aromatic C=C stretch                               |
| 760, 700                       | Strong    | C-H out-of-plane bend<br>(monosubstituted benzene) |

Note: Spectrum acquired from a KBr pellet.

## Mass Spectrometry Data

Table 4: EI-MS Data for **4-Phenylcyclohexanone**.

| m/z | Relative Intensity (%) | Assignment                                                    |
|-----|------------------------|---------------------------------------------------------------|
| 174 | 100                    | [M] <sup>+</sup> (Molecular Ion)                              |
| 117 | 65                     | [M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>            |
| 104 | 95                     | [C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>                 |
| 91  | 70                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77  | 40                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)    |

Note: Data obtained by Electron Ionization (EI) at 70 eV.

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-phenylcyclohexanone** (approximately 10-20 mg) was dissolved in deuterated chloroform ( $\text{CDCl}_3$ , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

#### Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 or equivalent, operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.
- $^1\text{H}$  NMR:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.5 s

Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-phenylcyclohexanone** was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- The homogenous mixture was then transferred to a pellet-pressing die.
- A pressure of 8-10 tons was applied for several minutes to form a transparent or semi-transparent pellet.

#### Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16

Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a capillary column suitable for separating compounds of this volatility was used.

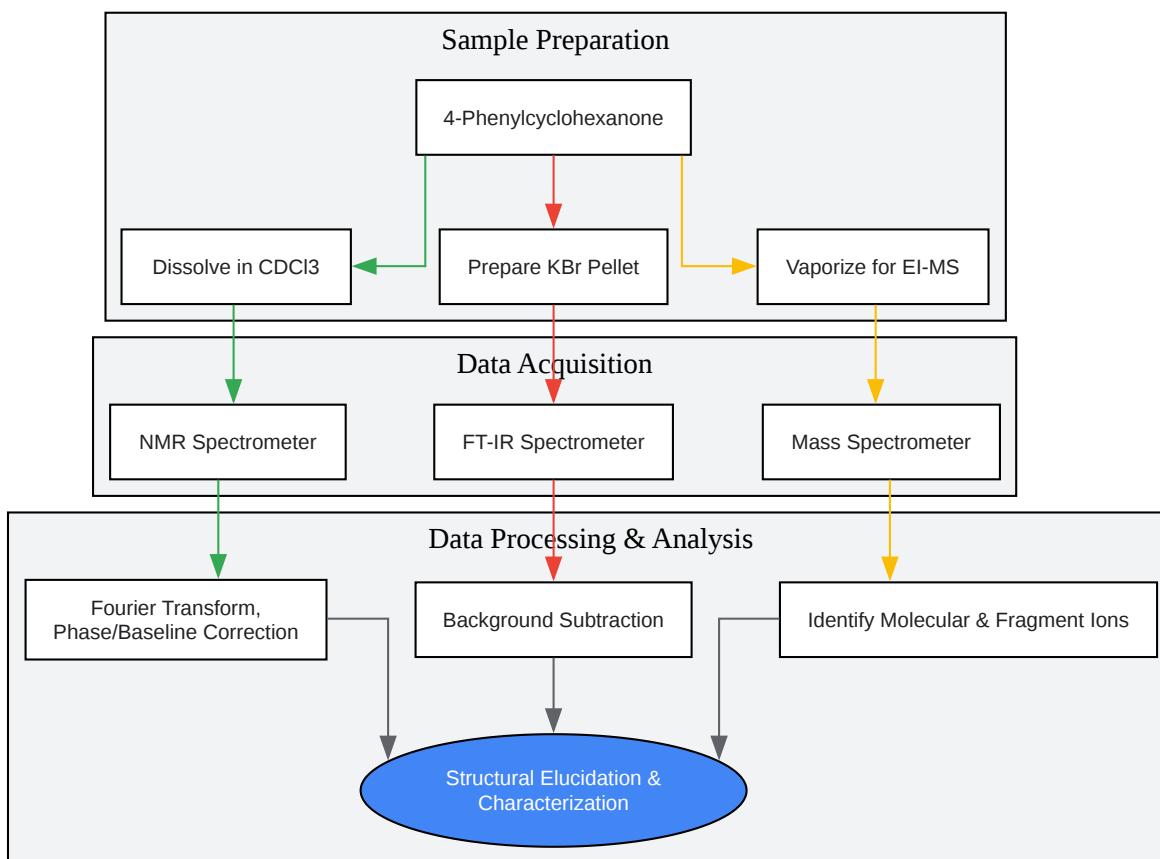
#### Instrumentation and Parameters:

- Mass Spectrometer: Agilent GC-MS system or equivalent.
- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-400.

**Data Processing:** The mass spectrum was recorded and processed to identify the molecular ion and major fragment ions. The relative intensities were calculated with respect to the base peak (100%).

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-phenylcyclohexanone**.



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Caption: Workflow for the spectroscopic analysis of **4-Phenylcyclohexanone**.

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